molecular formula C16H13BrFN3O3 B6462630 4-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2548997-73-3

4-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No. B6462630
CAS RN: 2548997-73-3
M. Wt: 394.19 g/mol
InChI Key: LVCAAXCTCZESIP-UHFFFAOYSA-N
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Description

The compound “4-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The molecule also contains a carboxamide group, a bromo group, and a fluoro group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the azetidine ring, the introduction of the bromo and fluoro groups, and the coupling of the different parts of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring, pyridine ring, and carboxamide group would likely have a significant impact on the molecule’s shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromo and fluoro groups are halogens, which are often involved in substitution reactions. The carboxamide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is a pharmaceutical compound, it might interact with a specific protein or enzyme in the body. If it is a material science compound, it might have unique physical or chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential applications, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

4-[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN3O3/c17-9-1-2-12(13(18)5-9)16(23)21-7-11(8-21)24-10-3-4-20-14(6-10)15(19)22/h1-6,11H,7-8H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCAAXCTCZESIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Br)F)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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